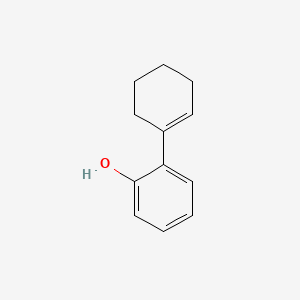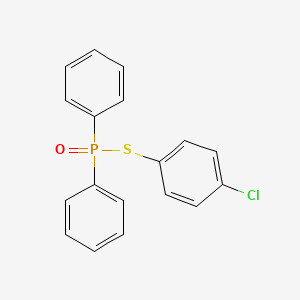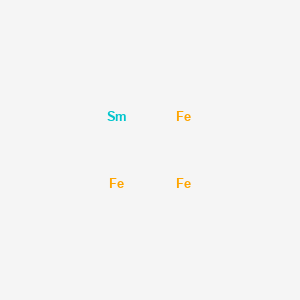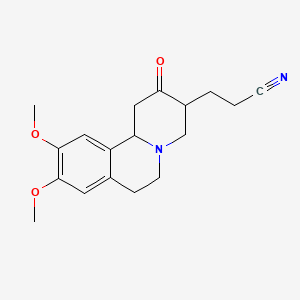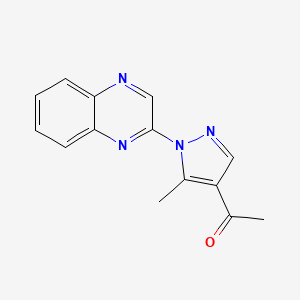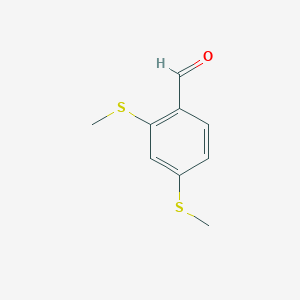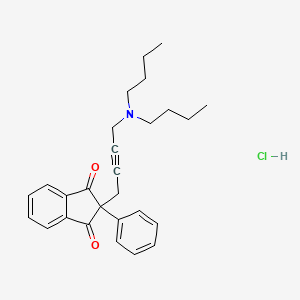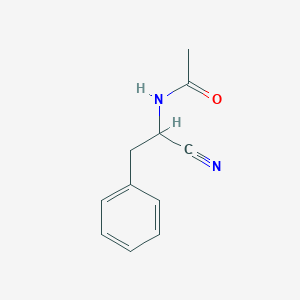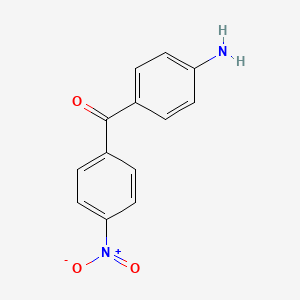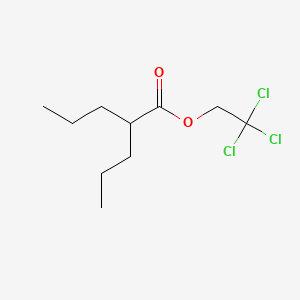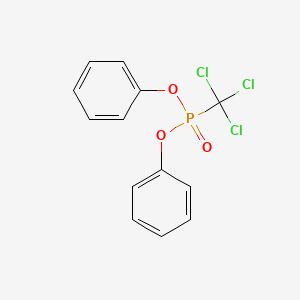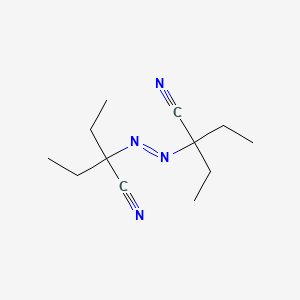
3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones These compounds are characterized by a naphthalene ring system with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthoquinone precursor with a suitable dihydroxy-methylbutyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroxylated derivatives, and other functionalized compounds.
Scientific Research Applications
3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of these targets. Additionally, its redox properties allow it to participate in electron transfer reactions, impacting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxybenzoate
- 3-(2,3-Dihydroxy-3-methylbutyl) resveratrol
- 3,5-Hexalobine C
Uniqueness
Compared to similar compounds, 3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione is unique due to its specific naphthoquinone structure and the presence of both hydroxyl and dihydroxy-methylbutyl groups
Properties
CAS No. |
15298-00-7 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H16O5/c1-15(2,20)11(16)7-10-12(17)8-5-3-4-6-9(8)13(18)14(10)19/h3-6,11,16-17,20H,7H2,1-2H3 |
InChI Key |
XBMAZMJHOUUPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


